1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)sulfonylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2S/c11-9-7-8(3-4-10(9)12)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYSDHKHJFGFRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride or Sulfonyl Fluoride Synthesis
Sulfonyl Chlorides : Typically prepared by chlorosulfonation of the corresponding bromo-fluorobenzene. This involves reacting 3-bromo-4-fluorobenzene with chlorosulfonic acid or sulfuryl chloride under controlled conditions to install the sulfonyl chloride (-SO2Cl) group at the desired position.
Sulfonyl Fluorides : Emerging as versatile intermediates, sulfonyl fluorides can be synthesized via fluorination of sulfonyl chlorides or by direct sulfonylation methods involving fluorine-containing reagents. Sulfonyl fluorides have gained prominence due to their stability and reactivity in sulfur(VI) fluoride exchange (SuFEx) click chemistry.
Sulfonamide Formation via Nucleophilic Substitution
The reaction of pyrrolidine with the sulfonyl electrophile proceeds typically under mild conditions:
Reagents and Conditions : Pyrrolidine is reacted with the sulfonyl chloride or sulfonyl fluoride in an appropriate solvent such as dichloromethane, tetrahydrofuran, or 1,4-dioxane.
Base Usage : A base such as triethylamine or pyrrolidine itself can be used to scavenge the hydrogen halide formed during the reaction.
Temperature : Reactions are often performed at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.
Reaction Time : Typically ranges from 1 to 24 hours depending on the reactivity of the sulfonyl electrophile.
Specific Methodological Insights from Recent Research
While direct literature on this compound is limited, analogous compounds and sulfonylated pyrrolidines have been synthesized using the following approaches:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 3-bromo-4-fluorobenzenesulfonyl chloride | Chlorosulfonation of 3-bromo-4-fluorobenzene with chlorosulfonic acid or sulfuryl chloride | Requires controlled temperature to avoid overreaction |
| 2 | Reaction of sulfonyl chloride with pyrrolidine | Pyrrolidine, base (e.g., triethylamine), solvent (e.g., DCM), room temperature to reflux | Forms sulfonamide bond; base neutralizes HCl |
| 3 | Purification | Silica gel chromatography or recrystallization | Yields typically high with pure starting materials |
Alternative Synthetic Routes
Use of Sulfonyl Fluoride Reagents and SuFEx Chemistry
Recent advances have demonstrated the utility of sulfonyl fluorides in preparing sulfonamides under mild conditions:
Cu(I)-catalyzed click reactions can be used to prepare sulfonyl fluoride intermediates which then react with amines such as pyrrolidine to give sulfonamides.
Pyrrolidine acts as both nucleophile and base, enabling efficient substitution at room temperature with high yields.
This method offers mild reaction conditions and high functional group tolerance.
Representative Experimental Procedure (Adapted from Analogous Sulfonamide Syntheses)
Materials : 3-bromo-4-fluorobenzenesulfonyl chloride, pyrrolidine, triethylamine, dichloromethane.
Dissolve 3-bromo-4-fluorobenzenesulfonyl chloride (1.0 equiv) in dry dichloromethane under inert atmosphere.
Add triethylamine (1.1 equiv) dropwise to the solution at 0°C.
Slowly add pyrrolidine (1.1 equiv) dropwise while maintaining the temperature.
Stir the reaction mixture at room temperature for 4–6 hours.
Monitor reaction progress by TLC.
Upon completion, quench with water, extract organic layer, wash with brine, dry over anhydrous sodium sulfate.
Concentrate under reduced pressure and purify by column chromatography.
Expected Yield : 70–90% depending on purity of reagents and reaction optimization.
Analytical and Characterization Data
NMR Spectroscopy : Characteristic signals of pyrrolidine ring protons and aromatic protons of the 3-bromo-4-fluorophenyl group.
Mass Spectrometry : Molecular ion peak corresponding to the molecular weight of this compound.
Melting Point : Consistent with literature values for similar sulfonamide compounds.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorosulfonation + Sulfonamide Formation | 3-bromo-4-fluorobenzene | Chlorosulfonic acid, pyrrolidine, base | 0°C to RT, organic solvent | Well-established, high yield | Requires handling corrosive reagents |
| Sulfonyl Fluoride + SuFEx Chemistry | Sulfonyl fluoride derivative | Pyrrolidine, Cu catalyst (if click chemistry involved) | Mild, room temperature | Mild conditions, functional group tolerance | Requires preparation of sulfonyl fluoride |
Research Findings and Optimization Notes
Secondary amines like pyrrolidine are effective nucleophiles for sulfonamide formation, often outperforming tertiary amines or inorganic bases in yield and reaction rate.
Solvent choice impacts reaction efficiency; polar aprotic solvents like 1,4-dioxane or dichloromethane are preferred.
Reaction monitoring by TLC or HPLC is crucial to optimize reaction time and prevent side reactions.
Purification by silica gel chromatography is standard to achieve high purity.
Chemical Reactions Analysis
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine is explored for its pharmacological properties in drug discovery:
- Building Block for Drug Synthesis : The compound serves as a precursor for synthesizing biologically active molecules. Its pyrrolidine structure is prevalent in many pharmaceuticals due to its ability to modulate pharmacophore space effectively.
- High-throughput Screening : Researchers conduct high-throughput screening to evaluate the compound's efficacy against various biological targets, optimizing its pharmacological profile through structure-activity relationship (SAR) studies.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis:
- Versatile Intermediate : The sulfonyl group acts as an excellent leaving group, facilitating various substitution reactions to create diverse derivatives. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed.
- Synthesis of Complex Structures : The compound can be functionalized to develop more complex molecular architectures, enhancing its utility in synthetic chemistry.
Biochemical Research
In biochemistry, this compound is investigated for its interactions with biomolecules:
- Molecular Docking Studies : Techniques like molecular docking are used to explore the compound's binding affinity with enzymes and receptors, providing insights into its potential therapeutic applications.
- Enzymatic Assays : These assays help elucidate the compound's effects on biochemical pathways, contributing to the understanding of its mechanism of action.
Comparison of Biological Activities
| Activity Type | Methodology | Results Summary |
|---|---|---|
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Effective against Staphylococcus aureus (16 μM), E. coli (32 μM), Enterococcus faecalis (8 μM) |
| Anti-inflammatory | Cytokine production assay | Reduced TNF-α levels in macrophages |
| Enzyme Interaction | Molecular docking | Significant binding affinity with target enzymes |
Antimicrobial Efficacy Study
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated significant inhibition of bacterial growth, particularly against E. faecalis, with an MIC of 8 μM. This suggests its potential as a therapeutic agent for treating infections caused by resistant strains.
Anti-inflammatory Research
Another investigation focused on the compound's ability to modulate inflammatory responses. Treatment with this compound led to a decrease in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated macrophages, highlighting its role in reducing inflammation.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, influencing their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituent type, position, and electronic effects, leading to differences in reactivity, bioactivity, and physical properties. Key comparisons are summarized below:
Table 1: Structural and Electronic Comparison
Key Findings:
Substituent Position and Reactivity: The 3-Br, 4-F substitution in the target compound contrasts with 4-Br () and 4-NO₂ () analogs. Fluorine’s electronegativity enhances the sulfonyl group’s electrophilicity, favoring reactions with amines or thiols . Nitro groups (e.g., in ) are stronger electron-withdrawing groups than halogens, increasing sulfonyl reactivity but reducing metabolic stability .
Biological Activity :
- Sulfonamides with halogen substitutions (Br, F) are implicated in enzyme inhibition (e.g., carbonic anhydrase) due to their ability to form halogen bonds with protein residues . The dual Br/F substitution may offer synergistic binding effects.
- Methoxy groups (e.g., ) act as electron-donating groups, reducing electrophilicity but enhancing lipophilicity, which could improve membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where pyrrolidine reacts with alkenylsulfonyl fluorides. In contrast, nitro-substituted analogs () require nitration steps, which are less atom-economical .
Physical Properties :
- Methoxy-substituted analogs () exhibit higher boiling points (~422°C) compared to halogenated derivatives (~318–400°C), reflecting increased molecular weight and polarity .
- The absence of a sulfonyl group in reduces polarity, lowering the predicted boiling point (318.4°C) compared to sulfonamide analogs .
Biological Activity
1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C10H11BrFNO2S
Molecular Weight: 308.17 g/mol
Structural Features: The compound features a pyrrolidine ring substituted with a sulfonyl group linked to a brominated and fluorinated phenyl moiety. The presence of bromine and fluorine atoms influences its chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring and the introduction of the sulfonyl group. The following general steps outline the synthetic pathway:
- Formation of Pyrrolidine: Using appropriate precursors, a pyrrolidine ring is synthesized via cyclization.
- Sulfonylation: The introduction of the sulfonyl group can be achieved through electrophilic substitution reactions involving sulfonyl chlorides.
- Halogenation: Bromination and fluorination are performed to achieve the desired substitutions on the aromatic ring.
This compound is investigated for its interactions with various biological targets, particularly enzymes and receptors. The compound's unique structural features allow it to exhibit selective binding affinities, which can modulate biological pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.
- Receptor Modulation: It could interact with receptors affecting signaling pathways related to inflammation or cancer.
Pharmacological Applications
Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:
- Antimicrobial Activity: Some derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.
- Anti-inflammatory Effects: Studies suggest potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX).
Table 1: Comparative Biological Activity of Similar Compounds
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | TBD | |
| 1-((4-Bromophenyl)sulfonyl)pyrrolidine | Antibacterial | 12.5 | |
| 1-((3-Bromophenyl)sulfonyl)piperidine | Anti-inflammatory | 10 |
Key Findings from Recent Studies
- Antibacterial Efficacy: A derivative of this compound demonstrated an inhibition zone of 25 mm against Klebsiella pneumoniae, compared to a standard drug with an inhibition zone of 27 mm .
- Mechanism Exploration: Research has indicated that structural modifications can enhance binding affinity to target proteins, leading to improved biological activity.
- In Vivo Studies: Animal models have shown promising results in reducing inflammation markers when treated with compounds related to this structure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((3-Bromo-4-fluorophenyl)sulfonyl)pyrrolidine, and how can reaction conditions be optimized?
- Answer : A robust synthesis involves sulfonylation of pyrrolidine with 3-bromo-4-fluorobenzenesulfonyl chloride. Key steps include:
- Sulfonylation : React pyrrolidine with the sulfonyl chloride derivative in a polar aprotic solvent (e.g., DMF or DCM) using a base (e.g., Et₃N) to scavenge HCl. Reaction monitoring via TLC or LC-MS ensures completion .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves yield.
- Optimization : Catalyst screening (e.g., DMAP for enhanced reactivity) and temperature control (room temperature to 60°C) minimize side products like over-sulfonylated species .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR confirms the pyrrolidine ring (δ ~2.8–3.5 ppm for N–CH₂ protons) and aromatic sulfonyl signals (δ ~7.5–8.0 ppm for bromo-fluorophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion ([M+H]⁺) and isotopic pattern (Br/F signatures) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>95% for research-grade material) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?
- Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional strain in the sulfonyl-pyrrolidine linkage. For example:
- Key Parameters : The C–S bond in the sulfonamide group typically measures ~1.76 Å, while the pyrrolidine ring adopts an envelope conformation .
- Challenges : Twinning or low-resolution data may require iterative refinement with ShelXle or Olex2. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···F contacts) .
Q. How do density functional theory (DFT) studies complement experimental findings for electronic structure analysis?
- Answer :
- Molecular Electrostatic Potential (MEP) : DFT (B3LYP/6-311G**) calculates charge distribution, identifying nucleophilic/electrophilic sites (e.g., sulfonyl oxygen as electron-rich) .
- Frontier Orbitals : HOMO-LUMO gaps (~4–5 eV) predict reactivity in cross-coupling reactions. Discrepancies between DFT and experimental UV-Vis spectra may arise from solvent effects, requiring implicit solvation models (e.g., PCM) .
Q. What strategies address contradictions between observed bioactivity and computational docking results?
- Answer :
- Docking Validation : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). Compare binding poses with crystallographic ligand-protein complexes (PDB: 5fl4) .
- Experimental Follow-Up : If docking predicts strong binding but in vitro assays show low activity, check compound stability (e.g., metabolic degradation via LC-MS/MS) or cellular permeability (Caco-2 assays) .
Methodological Considerations
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- Answer :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Sulfonamide bonds are generally stable, but bromine may undergo nucleophilic displacement in basic conditions .
- Light Sensitivity : Conduct accelerated stability studies (ICH Q1B guidelines) with UV-Vis exposure. Use amber vials if decomposition is observed .
Q. What are best practices for analyzing regioselectivity in derivatization reactions (e.g., Suzuki coupling)?
- Answer :
- Substrate Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos-Pd-G3) and bases (Cs₂CO₃ vs. K₃PO₄) to favor coupling at the bromine site over competing fluorophenyl reactivity .
- Isotopic Labeling : Use ¹⁹F NMR to track fluorine retention during cross-coupling, ensuring desired regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
